molecular formula C8H11NO B077206 3-Methoxy-N-methylaniline CAS No. 14318-66-2

3-Methoxy-N-methylaniline

Cat. No.: B077206
CAS No.: 14318-66-2
M. Wt: 137.18 g/mol
InChI Key: ZFMZSZMUFWRAOG-UHFFFAOYSA-N
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Description

3-Methoxy-N-methylaniline, also known as N-Methyl-m-anisidine, is an organic compound with the molecular formula C8H11NO. It is a derivative of aniline, where the amino group is substituted with a methoxy group at the meta position and a methyl group on the nitrogen atom. This compound is a colorless to brown liquid with a boiling point of approximately 239-240°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-N-methylaniline can be synthesized through various methods. One common approach involves the methylation of m-anisidine (3-methoxyaniline) using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as the base .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of formaldehyde and formic acid in a reductive amination process. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methoxy-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially as intermediates in the synthesis of pharmaceuticals.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methoxy-N-methylaniline involves its interaction with various molecular targets. The methoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers in target molecules. This property is exploited in its use as an intermediate in the synthesis of bioactive compounds .

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-N-methylaniline is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical properties. The methoxy group increases its electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions. The methyl group on the nitrogen atom enhances its stability and lipophilicity, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

3-methoxy-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-9-7-4-3-5-8(6-7)10-2/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMZSZMUFWRAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162337
Record name N-Methyl-m-anisidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14318-66-2
Record name 3-Methoxy-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14318-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-m-anisidine
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Record name N-Methyl-m-anisidine
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Record name N-methyl-m-anisidine
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Synthesis routes and methods

Procedure details

m-Anisidine (Aldrich Chemical Corp.) was substituted for p-anisidine in the procedure described in Journal Chemical Society, London, 1969:2223, Perkin Transactions I., which gave N-methyl-m-anisidine, as an oil, 24.5 g, 77% yield. NMR was consistent with structure. MS: APCI: M+1: 138.2 (M: 137.2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does 3-methoxy-N-methylaniline (VI) play in the study of the Fischer-Hepp rearrangement?

A1: this compound (VI) is not a reactant in the Fischer-Hepp rearrangement itself, but rather a product of a competing reaction called denitrosation. The research investigates the mechanism of the Fischer-Hepp rearrangement using 3-methoxy-N-methyl-N-nitrosoaniline (IV) as a model compound. In the presence of strong nucleophiles (like SCN⁻ and SC(NH₂)₂), the yield of the expected rearrangement product (3-methoxy-N-methyl-4-nitrosoaniline (V)) decreases, while the formation of this compound (VI) through denitrosation increases []. This observation supports the proposed intramolecular mechanism for the rearrangement, as the nucleophiles are directly involved in the denitrosation pathway but not in the rearrangement itself.

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